molecular formula C8H5ClN2O2 B2761941 3-(5-chlorofuran-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 2092746-03-5

3-(5-chlorofuran-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2761941
CAS No.: 2092746-03-5
M. Wt: 196.59
InChI Key: NFMRQRLKOJXBOP-UHFFFAOYSA-N
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Description

3-(5-Chlorofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and materials science. The core structure of 1H-pyrazole-4-carbaldehyde is a privileged scaffold in drug discovery . This specific molecule, featuring a 5-chlorofuran substituent, is designed for the synthesis of novel chemical entities, particularly through condensation reactions to form Schiff bases. Main Applications and Research Value: The primary application of this compound is as a precursor for the development of new biologically active molecules. Researchers utilize the reactive aldehyde group to condense with primary amines, generating a library of Schiff base derivatives for high-throughput screening . Compounds with closely related structures, such as those with bromothiophene or methylfuran substituents, have demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and Klebsiella pneumoniae . The chlorofuran moiety is anticipated to influence the compound's lipophilicity and electronic properties, potentially enhancing its bioactivity or binding affinity. Beyond antimicrobial applications, pyrazole-carbaldehyde derivatives have shown promise in other research areas. For instance, a pyrazoline analog incorporating a methylfuran group has been successfully applied as a highly selective fluorescent chemosensor for the detection of Cadmium (Cd²⁺) ions in water samples . This indicates the potential of this compound in environmental monitoring and analytical chemistry. The structural motif is also found in compounds investigated for insecticidal properties . Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(5-chlorofuran-2-yl)-1H-pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-2-1-6(13-7)8-5(4-12)3-10-11-8/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMRQRLKOJXBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)C2=C(C=NN2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by chlorination and formylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(5-chlorofuran-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The chlorine atom on the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: 3-(5-chlorofuran-2-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(5-chlorofuran-2-yl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various substitution reactions, leading to the development of new chemical entities with potential applications in different fields.

Biology

3-(5-Chlorofuran-2-yl)-1H-pyrazole-4-carbaldehyde is being investigated for its potential as a bioactive molecule. Research indicates that it may possess enzyme inhibition properties, making it a candidate for further studies in biochemical pathways.

Medicine

The compound has shown promise in various therapeutic areas:

  • Anti-inflammatory Properties : Studies have demonstrated its ability to inhibit cyclooxygenase enzymes, which are crucial mediators of inflammation. This suggests potential utility in treating inflammatory diseases .
  • Anticancer Activity : Preliminary investigations have indicated that this compound may exhibit anticancer properties, warranting further exploration in cancer research.

Research findings support the biological activity of this compound across several domains:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of pyrazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated significant activity with minimum inhibitory concentrations comparable to standard antibiotics .

Antioxidant Activity

The antioxidant potential was assessed using DPPH radical scavenging assays. The compound exhibited high inhibition percentages, indicating strong antioxidant activity .

Case Studies and Research Findings

Several studies have documented the synthesis and biological activities of compounds related to this compound:

Study FocusFindings
Antimicrobial StudiesSignificant activity against Staphylococcus aureus and E. coli
Anti-inflammatory ActivityEffective COX inhibitory effects leading to reduced pro-inflammatory mediators
Antioxidant ActivityHigh percentage inhibition of DPPH radicals indicating strong antioxidant properties

Mechanism of Action

The mechanism of action of 3-(5-chlorofuran-2-yl)-1H-pyrazole-4-carbaldehyde is not fully understood. it is believed to interact with specific enzymes or receptors in biological systems, potentially inhibiting their activity. The molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and chemical properties of pyrazole-4-carbaldehydes are highly dependent on substituents at the 3- and 1-positions. Key analogs include:

Compound Name Substituents (3-position) 1-Position Substitution Key Features
3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde Furan-2-yl H High antimicrobial activity (MIC: 1–4 µg/mL)
3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde Thiophen-2-yl H Comparable to Amoxicillin against bacterial strains
3-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde Pyridin-2-yl H Potent activity against E. coli (MIC: 2 µg/mL)
3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde 4-Methoxyphenyl H Enhanced antifungal activity vs. parent hydrazones
5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 4-Chlorophenyl, CF₃ Phenyl High molecular weight (350.7 g/mol); structural complexity
5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde Propyl Phenyl Moderate molar mass (248.7 g/mol); alkyl chain enhances lipophilicity

Key Observations :

  • Electron-withdrawing groups (e.g., 5-chlorofuran, trifluoromethyl) improve antimicrobial potency by increasing electrophilicity and target binding .
  • Aromatic substituents (e.g., thiophene, pyridine) enhance π-π stacking interactions with microbial enzymes, such as DNA gyrase .
  • Alkyl chains (e.g., propyl) may improve membrane permeability but reduce solubility .
Antimicrobial Activity
  • 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde (5a): MIC: 1–4 µg/mL against bacterial strains (e.g., E. coli, S. typhimurium). DNA gyrase inhibition: IC₅₀ = 3.19 µM, outperforming Novobiocin .
  • 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (5b) :
    • MIC: 32 µg/mL against fungi; comparable to Amoxicillin for bacteria .
Antifungal and Antioxidant Activity
  • 5-(5-Chlorofuran-2-yl)-1-(2,4-dinitrophenyl)-3-(9H-fluoren-2-yl)-4,5-dihydro-1H-pyrazole :
    • Exhibits significant antifungal and antioxidant activity, attributed to the electron-deficient nitro groups and chlorofuran moiety .

Biological Activity

3-(5-Chlorofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a compound that belongs to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the synthesis, biological activities, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chlorofuran-2-carboxaldehyde with hydrazine derivatives, followed by subsequent reactions to introduce the pyrazole moiety. Various methods have been reported in literature, including the Vilsmeier-Haack reaction, which is commonly used for the preparation of substituted pyrazoles.

Biological Activity Overview

The biological activities of pyrazole derivatives are well-documented, showcasing a broad spectrum of effects including:

  • Antimicrobial Activity : Several studies have reported that pyrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Pyrazole compounds are known inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Inhibition of COX activity can lead to reduced inflammation and pain relief, making these compounds potential candidates for anti-inflammatory drugs .
  • Antioxidant Properties : Recent studies have highlighted the antioxidant capabilities of pyrazole derivatives. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their mechanisms of action:

  • Antimicrobial Studies : A study evaluated the antimicrobial activity of various pyrazole derivatives against common pathogens. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Activity : In a controlled experiment, compounds similar to this compound were tested for their COX inhibitory effects. The results demonstrated that these compounds effectively inhibited COX-2 enzyme activity, leading to reduced levels of pro-inflammatory mediators in vitro .
  • Antioxidant Activity Assessment : The antioxidant potential was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound showed a high percentage inhibition of DPPH radicals, indicating strong antioxidant activity .

Data Table

The following table summarizes key biological activities associated with this compound:

Biological Activity Mechanism/Effect Reference
AntimicrobialInhibits growth of bacteria (e.g., S. aureus)
Anti-inflammatoryCOX enzyme inhibition
AntioxidantScavenges free radicals

Q & A

Q. What established synthetic routes are available for 3-(5-chlorofuran-2-yl)-1H-pyrazole-4-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via two primary routes:
  • Chalcone Condensation : Reacting 5-chlorofuran-2-carbaldehyde with 2-acetylfluorene in ethanolic NaOH, followed by cyclization with phenylhydrazine under reflux in glacial acetic acid (4–5 hours). Purity is monitored via thin-layer chromatography (TLC), and the product is recrystallized from ethanol .
  • Vilsmeier-Haack Reaction : Used for analogous pyrazole carbaldehydes by treating 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF. This method is adaptable for introducing the aldehyde group at the pyrazole 4-position .
    Table 1 : Comparison of Synthetic Routes
MethodYield (%)Key ReagentsReaction TimeReference
Chalcone Condensation~60–70Phenylhydrazine, AcOH4–5 hours
Vilsmeier-Haack~75–85POCl₃, DMF6–8 hours

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural confirmation combines spectroscopic and crystallographic techniques:
  • Spectroscopy : ¹H/¹³C NMR identifies the aldehyde proton (δ ~9.8–10.2 ppm) and furan/pyrazole carbons. IR confirms C=O (aldehyde) at ~1700 cm⁻¹ .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, the aldehyde group exhibits typical C=O distances of 1.22 Å .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodological Answer : Substituent modification significantly impacts activity:
  • Electron-Withdrawing Groups : Chlorine at the furan 5-position enhances antifungal activity (e.g., FP04 in showed MIC = 12.5 µg/mL against Candida albicans) .
  • Aromatic Substitutions : Fluorophenyl groups improve antibacterial potency. For example, 1-(4-isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde exhibited 2× higher activity against P. aeruginosa than ampicillin .
    Table 2 : SAR of Analogous Pyrazole Derivatives
SubstituentBiological Activity (MIC, µg/mL)Key FindingReference
5-Chlorofuran-2-yl12.5 (Antifungal)Enhanced membrane disruption
4-Fluorophenyl6.25 (Antibacterial)Improved target binding affinity

Q. What advanced techniques resolve structural ambiguities in crystallographic studies?

  • Methodological Answer :
  • SHELX Suite : SHELXD/SHELXE solve phase problems via dual-space methods, critical for twinned or low-resolution data .
  • Mercury Software : Visualizes voids and packing motifs. For example, π-π stacking between pyrazole and fluorophenyl groups stabilizes crystal lattices .
  • Comparative Analysis : Overlaying structures (e.g., with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) identifies conformational flexibility in the aldehyde group .

Q. How can contradictions in biological activity data be addressed?

  • Methodological Answer : Discrepancies (e.g., variable antifungal activity across studies) are mitigated by:
  • Standardized Assays : Replicating conditions (e.g., broth microdilution at pH 7.2) reduces variability .
  • Meta-Analysis : Comparing substituent effects across analogs (e.g., chlorine vs. bromine at the furan 5-position) clarifies electronic contributions .
  • Dose-Response Curves : EC₅₀ values (e.g., 8.2 µM for anticancer activity in HepG2 cells) validate potency thresholds .

Key Research Findings

  • Antioxidant Activity : FP04 demonstrated 85% DPPH radical scavenging at 100 µg/mL, attributed to the aldehyde group’s electrophilic reactivity .
  • Crystallographic Stability : Intermolecular hydrogen bonds (O–H···N, 2.89 Å) stabilize the pyrazole ring, as resolved via SHELXL refinement .

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